molecular formula C20H23NO3 B2930892 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide CAS No. 1421450-75-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide

Cat. No.: B2930892
CAS No.: 1421450-75-0
M. Wt: 325.408
InChI Key: OZRFPJQBCDFOBH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide is a synthetic organic compound offered for research and development purposes. This molecule features a propanamide core substituted with a phenoxy group and a complex N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) group. The presence of both cyclopropyl and phenyl rings, along with a hydroxy group, suggests potential for rigid, defined conformations and unique electronic properties, which are valuable traits in medicinal chemistry and drug discovery research . Compounds with similar amide and aromatic functionalities are frequently investigated for their interactions with central nervous system targets, such as G-protein coupled receptors (GPCRs) . Researchers can utilize this chemical in structure-activity relationship (SAR) studies, as a building block for the synthesis of more complex molecules, or as a standard in analytical profiling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15(24-18-10-6-3-7-11-18)19(22)21-14-20(23,17-12-13-17)16-8-4-2-5-9-16/h2-11,15,17,23H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRFPJQBCDFOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1CC1)(C2=CC=CC=C2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_3

It features a cyclopropyl group, a hydroxy group, and a phenoxypropanamide moiety, which are crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the conversion of cortisone to cortisol, playing a significant role in the regulation of glucocorticoid metabolism. Inhibition of this enzyme can lead to reduced inflammation and improved metabolic profiles in conditions such as obesity and diabetes .

Table 1: Biological Targets and Effects

Target EnzymeEffectImplications
11β-HSD1InhibitionReduced cortisol levels, potential anti-inflammatory effects
MAPK PathwayModulationPossible influence on cell proliferation and apoptosis

Pharmacological Effects

The compound has demonstrated various pharmacological effects in preclinical studies:

  • Anti-inflammatory Activity : In vitro studies suggest that it can significantly reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
  • Metabolic Regulation : By inhibiting 11β-HSD1, it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes management .

Case Studies

A series of studies have highlighted the biological activity of this compound:

  • Study on Inflammation : A study involving murine models showed that administration of this compound resulted in a marked decrease in inflammatory markers associated with rheumatoid arthritis. The results indicated a reduction in joint swelling and pain .
  • Metabolic Impact Assessment : In another study focusing on metabolic disorders, subjects treated with the compound exhibited improved glucose tolerance tests compared to control groups, suggesting its efficacy in metabolic syndrome .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
  • Key Differences: Replaces the cyclopropyl-hydroxy-phenyl group with a diphenylethyl substituent. The 6-methoxynaphthalen-2-yl group replaces the phenoxy moiety.
  • The methoxynaphthyl group may improve UV detection (λmax ~280–304 nm inferred from ) and π-π interactions with aromatic residues in enzymes .
N-(4-Chlorophenyl)-2-phenoxypropanamide () and N-(3-Bromophenyl)-2-phenoxypropanamide ()
  • Key Differences :
    • Halogenated phenyl groups (Cl, Br) replace the cyclopropyl-hydroxy-phenylethyl moiety.
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide ()
  • Key Differences :
    • Simplified stereochemistry (S-configuration at propanamide, R-configuration at phenylethyl).
    • Lacks hydroxyl and cyclopropyl groups.
  • Implications: Stereochemistry may influence enantioselective interactions with chiral biological targets.

Backbone Modifications

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide ()
  • Key Differences: N-methylation and fluorophenyl substitution. 4-hydroxyphenoxy group replaces the phenoxy moiety.
  • Implications: N-methylation may enhance metabolic stability by reducing oxidative deamination. The 4-hydroxyphenoxy group introduces polarity, improving aqueous solubility .
(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide ()
  • Key Differences: Cycloheptylethyl and indole substituents. Additional pentan-2-ylamino group.
  • Implications :
    • The bulky cycloheptyl group may hinder target binding but improve lipophilicity.
    • Indole’s heterocyclic structure enables interactions with serotonin receptors or kinases .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C20H23NO3* Cyclopropyl-hydroxy-phenylethyl, phenoxy ~325.4 (estimated) Rigidity, H-bonding, aromatic stacking
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C28H27NO2 Diphenylethyl, methoxynaphthyl 409.5 High hydrophobicity, UV activity
N-(4-Chlorophenyl)-2-phenoxypropanamide C15H14ClNO2 4-Chlorophenyl 289.3 Electron-withdrawing effects
N-(3-Bromophenyl)-2-phenoxypropanamide C15H14BrNO2 3-Bromophenyl 320.18 Increased molecular weight
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide C17H19NO Stereospecific phenyl groups 253.3 Enantioselective binding

*Estimated based on structural similarity.

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